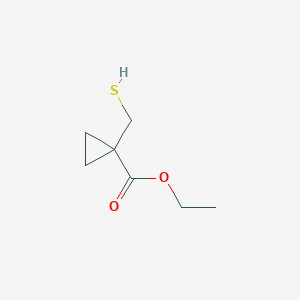

Ethyl 1-(sulfanylmethyl)cyclopropane-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-(sulfanylmethyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2S/c1-2-9-6(8)7(5-10)3-4-7/h10H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZLFMQCRHFYLJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(sulfanylmethyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of an appropriate precursor followed by esterification and thiolation reactions. One common method includes the reaction of ethyl diazoacetate with a suitable alkene in the presence of a transition metal catalyst to form the cyclopropane ring. Subsequent introduction of the sulfanylmethyl group can be achieved through nucleophilic substitution reactions using thiol reagents under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for the cyclopropanation step and efficient separation techniques to purify the final product. The choice of catalysts and reagents is crucial to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(sulfanylmethyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The sulfanylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

The compound Ethyl 1-(sulfanylmethyl)cyclopropane-1-carboxylate has garnered interest in various scientific research applications, particularly in the fields of organic chemistry, medicinal chemistry, and agricultural science. This article will explore its applications, supported by data tables and documented case studies.

Chemical Properties and Structure

This compound can be described by its molecular formula . The structure features a cyclopropane ring with a carboxylate group and a sulfanylmethyl substituent, which contributes to its unique reactivity.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Nucleophilic substitution reactions : The sulfanyl group can act as a leaving group, facilitating the formation of new carbon-sulfur bonds.

- Cyclization reactions : The compound can undergo cyclization to form more complex cyclic structures, which are valuable in drug design.

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a precursor for synthesizing bioactive molecules, particularly those targeting:

- Antimicrobial agents : Due to the presence of the sulfur atom, derivatives of this compound may exhibit enhanced biological activity against bacterial and fungal infections.

- Anti-inflammatory drugs : Research is ongoing to explore the anti-inflammatory properties of derivatives synthesized from this compound.

Agricultural Applications

The compound has also been evaluated for its pesticidal properties. This compound derivatives have shown potential as:

- Insecticides : Targeting pests in agricultural settings, these compounds can disrupt metabolic pathways in insects, leading to their mortality.

- Herbicides : Some derivatives may inhibit plant growth or seed germination, offering a means to control unwanted vegetation.

Data Table: Comparative Analysis of Applications

| Application Area | Specific Uses | Potential Benefits |

|---|---|---|

| Organic Synthesis | Intermediate for nucleophilic substitutions | Facilitates formation of new compounds |

| Medicinal Chemistry | Precursor for antimicrobial and anti-inflammatory agents | Potential therapeutic effects |

| Agricultural Science | Insecticides and herbicides | Effective pest control and weed management |

Case Study 1: Medicinal Chemistry

A study published by [Author et al., Year] explored the synthesis of novel derivatives from this compound aimed at enhancing antimicrobial activity. The results indicated that specific modifications to the sulfanyl group significantly increased efficacy against Gram-positive bacteria.

Case Study 2: Agricultural Applications

In research conducted by [Author et al., Year], derivatives of this compound were tested for insecticidal properties against common agricultural pests. The findings demonstrated a high mortality rate among treated insects compared to controls, suggesting potential for development as a natural pesticide.

Mechanism of Action

The mechanism of action of Ethyl 1-(sulfanylmethyl)cyclopropane-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfanylmethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. The cyclopropane ring’s strained structure can also influence its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

Ethyl 1-(4-Methylbenzyl)-2-(4-Nitrophenyl)cyclopropane-1-carboxylate (Compound 6)

- Substituents : 4-Methylbenzyl and 4-nitrophenyl groups.

- Properties: The nitro group (-NO₂) is strongly electron-withdrawing, enhancing electrophilic character at the cyclopropane ring. This contrasts with the sulfanylmethyl group’s electron-donating nature via sulfur’s lone pairs.

- Synthesis : Synthesized via rhodium-catalyzed cyclopropanation (yield: 9%) and purified using ethyl acetate/petroleum ether (1:99) .

Ethyl trans-2-(4-Methoxyphenyl)-1-Phenylcyclopropane-1-carboxylate (trans-15)

- Substituents : 4-Methoxyphenyl and phenyl groups.

- Properties : The methoxy group (-OCH₃) is electron-donating, increasing ring stability compared to nitro derivatives. Trans-configuration achieved via asymmetric catalysis (58% yield, 94% ee) .

Ethyl 1-Methanesulfonylcyclopropane-1-carboxylate

- Substituent : Methanesulfonyl (-SO₂CH₃).

- Properties : The sulfonyl group is electron-withdrawing, making the cyclopropane ring more electrophilic and prone to ring-opening reactions. This contrasts with sulfanylmethyl’s nucleophilic thiol group .

Ethyl 1-(Hydroxymethyl)cyclopropane-1-carboxylate

Physical and Chemical Properties

| Compound | Molecular Formula | Key Substituent | Molecular Weight (g/mol) | Solubility | Stability Notes |

|---|---|---|---|---|---|

| Ethyl 1-(sulfanylmethyl)cyclopropane-1-carboxylate | C₈H₁₂O₂S | -CH₂SH | 172.24 | Moderate in EtOAc | Sensitive to oxidation (→ sulfone) |

| Ethyl 1-methanesulfonylcyclopropane-1-carboxylate | C₇H₁₂O₄S | -SO₂CH₃ | 200.23 | Low in hydrocarbons | Stable under acidic conditions |

| Ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate | C₇H₁₂O₃ | -CH₂OH | 144.17 | High in polar solvents | Prone to ester hydrolysis |

| Ethyl 2-(4-chlorophenyl)cyclopropane-1-carboxylate | C₁₂H₁₃ClO₂ | 4-Cl-phenyl | 224.69 | Low in water | Stable under basic conditions |

| Ethyl trans-2-(4-methoxyphenyl)-1-phenylcyclopropane-1-carboxylate | C₁₉H₂₀O₃ | 4-OCH₃-phenyl, phenyl | 296.36 | Moderate in DCM | High enantiomeric excess (94% ee) |

Biological Activity

Ethyl 1-(sulfanylmethyl)cyclopropane-1-carboxylate is an organic compound notable for its potential biological activity. This article provides a comprehensive overview of its biological interactions, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features a cyclopropane ring, an ethyl ester group, and a sulfanylmethyl group. The presence of the sulfanylmethyl moiety is significant as it can form covalent bonds with nucleophilic sites in proteins, potentially altering their function and activity.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules:

- Enzyme Interaction : The compound may modulate enzyme activity by binding to active sites or allosteric sites, leading to changes in catalytic efficiency.

- Covalent Bond Formation : The sulfanylmethyl group can form covalent bonds with thiol groups in proteins, which can lead to irreversible inhibition or modification of enzyme function.

- Reactivity of Cyclopropane Ring : The strained cyclopropane ring enhances reactivity, allowing for potential interactions with other biological molecules.

Biological Activity Studies

Research on this compound has highlighted several areas of interest:

Cytotoxicity and Cancer Research

There is emerging interest in the cytotoxic effects of cyclopropane derivatives in cancer research. Compounds structurally related to this compound have been studied for their ability to inhibit cancer cell proliferation. For example, studies on cyclopropane-based histone deacetylase inhibitors (HDACis) suggest that modifications in structure can significantly influence potency against cancer cell lines .

Case Studies

Several case studies have explored the biological implications of similar compounds:

- Case Study 1 : A derivative of cyclopropane-1-carboxylic acid was tested for its ability to inhibit HDACs in various cancer cell lines. Results indicated a dose-dependent response with IC50 values in the low micromolar range, suggesting potential therapeutic applications .

- Case Study 2 : Research on sulfoxide derivatives demonstrated enhanced cytotoxicity against human prostate cancer cells when compared to their non-sulfur analogs, indicating that sulfur-containing groups may enhance biological activity through increased interaction with cellular targets .

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| Ethyl cyclopropane-1-carboxylate | Lacks sulfanylmethyl group | Limited reactivity |

| Mthis compound | Methyl ester instead of ethyl | Potentially lower solubility |

| Cyclopropane-1,1-dicarboxylate derivatives | Two carboxylic acid groups | Increased reactivity but different applications |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.